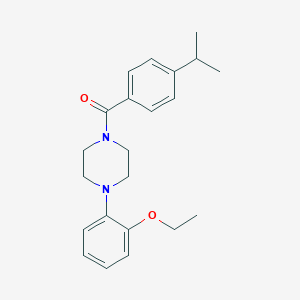
2-(4,4-Dimethyl-2-oxazolin-2-yl)-3-methoxy-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4,4-Dimethyl-2-oxazolin-2-yl)-3-methoxy-1,1'-biphenyl is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMOM-BIPHEM, and it is synthesized through a series of chemical reactions.
Mécanisme D'action
The mechanism of action of DMOM-BIPHEM is not fully understood. However, it is believed that DMOM-BIPHEM acts as a charge transport material in organic semiconductors. DMOM-BIPHEM has a high electron affinity and low ionization potential, which makes it an excellent candidate for use in organic semiconductors.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of DMOM-BIPHEM. However, it is believed that DMOM-BIPHEM is non-toxic and has low cytotoxicity. Therefore, it has potential applications in biomedical fields such as drug delivery and bioimaging.
Avantages Et Limitations Des Expériences En Laboratoire
DMOM-BIPHEM has several advantages for lab experiments. It is easy to synthesize and has a high yield. DMOM-BIPHEM is also stable under normal laboratory conditions. However, DMOM-BIPHEM has some limitations. It has limited solubility in common organic solvents, which can make it challenging to work with in some experiments.
Orientations Futures
There are several future directions for DMOM-BIPHEM research. One potential direction is the development of new organic semiconductors using DMOM-BIPHEM as a building block. Another potential direction is the use of DMOM-BIPHEM in biomedical applications such as drug delivery and bioimaging. Additionally, further research is needed to fully understand the mechanism of action of DMOM-BIPHEM and its potential applications in various fields.
Conclusion:
In conclusion, DMOM-BIPHEM is a chemical compound that has potential applications in various fields such as organic electronics, optoelectronics, and material science. DMOM-BIPHEM is synthesized through a series of chemical reactions and has a high yield. DMOM-BIPHEM is believed to act as a charge transport material in organic semiconductors. DMOM-BIPHEM has limited solubility in common organic solvents, which can make it challenging to work with in some experiments. However, DMOM-BIPHEM has several advantages for lab experiments, including its stability under normal laboratory conditions. Future research directions for DMOM-BIPHEM include the development of new organic semiconductors and the use of DMOM-BIPHEM in biomedical applications.
Méthodes De Synthèse
DMOM-BIPHEM is synthesized through a series of chemical reactions. The first step is the reaction between 2-bromo-4,4-dimethyl-2-oxazoline and 3-methoxyphenylboronic acid in the presence of a palladium catalyst. This reaction forms 2-(4,4-dimethyl-2-oxazolin-2-yl)-3-methoxyphenylboronic acid. The second step is the reaction between 2-(4,4-dimethyl-2-oxazolin-2-yl)-3-methoxyphenylboronic acid and 4-bromo-1-bromo-methylbenzene in the presence of a palladium catalyst. This reaction forms DMOM-BIPHEM.
Applications De Recherche Scientifique
DMOM-BIPHEM has potential applications in various fields such as organic electronics, optoelectronics, and material science. DMOM-BIPHEM is used as a building block for the synthesis of organic semiconductors. These organic semiconductors have potential applications in organic light-emitting diodes, organic field-effect transistors, and organic solar cells.
Propriétés
Nom du produit |
2-(4,4-Dimethyl-2-oxazolin-2-yl)-3-methoxy-1,1'-biphenyl |
|---|---|
Formule moléculaire |
C18H19NO2 |
Poids moléculaire |
281.3 g/mol |
Nom IUPAC |
2-(2-methoxy-6-phenylphenyl)-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C18H19NO2/c1-18(2)12-21-17(19-18)16-14(10-7-11-15(16)20-3)13-8-5-4-6-9-13/h4-11H,12H2,1-3H3 |
Clé InChI |
KWSXXNUPDKKSLY-UHFFFAOYSA-N |
SMILES |
CC1(COC(=N1)C2=C(C=CC=C2OC)C3=CC=CC=C3)C |
SMILES canonique |
CC1(COC(=N1)C2=C(C=CC=C2OC)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![dimethyl 3-methyl-5-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B258720.png)

![2-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B258724.png)
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B258725.png)
![6,7-dimethoxy-2-(4-methylphenyl)-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one](/img/structure/B258726.png)
![5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B258727.png)
![Methyl 5-(diethylcarbamoyl)-2-[(methoxycarbonyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B258728.png)

![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(4-methylphenoxy)acetamide](/img/structure/B258733.png)
![ethyl 4-cyano-3-methyl-5-[(9H-xanthen-9-ylcarbonyl)amino]thiophene-2-carboxylate](/img/structure/B258735.png)
![dimethyl 2-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}terephthalate](/img/structure/B258739.png)
![N-(2-bromophenyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B258740.png)
![2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B258742.png)
